![molecular formula C9H14N2O2 B12274474 4-[(Dimethylamino)methyl]-1-methyl-1H-pyrrole-2-carboxylicacid](/img/structure/B12274474.png)
4-[(Dimethylamino)methyl]-1-methyl-1H-pyrrole-2-carboxylicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(Dimethylamino)methyl]-1-methyl-1H-pyrrole-2-carboxylic acid is a synthetic organic compound that belongs to the class of pyrrole derivatives This compound is characterized by the presence of a dimethylamino group attached to a methylpyrrole ring, which imparts unique chemical and physical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Dimethylamino)methyl]-1-methyl-1H-pyrrole-2-carboxylic acid typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a variety of methods, including the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.
Introduction of the Dimethylamino Group: The dimethylamino group can be introduced through a nucleophilic substitution reaction, where a suitable leaving group on the pyrrole ring is replaced by a dimethylamino group.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of a Grignard reagent with carbon dioxide.
Industrial Production Methods
In an industrial setting, the production of 4-[(Dimethylamino)methyl]-1-methyl-1H-pyrrole-2-carboxylic acid may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(Dimethylamino)methyl]-1-methyl-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions may involve reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of substituted pyrrole derivatives.
Applications De Recherche Scientifique
4-[(Dimethylamino)methyl]-1-methyl-1H-pyrrole-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound may be used in the study of biological processes and as a probe in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals, dyes, and polymers.
Mécanisme D'action
The mechanism of action of 4-[(Dimethylamino)methyl]-1-methyl-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the carboxylic acid group can form ionic bonds with target molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Dimethylaminopyridine (DMAP): A derivative of pyridine with similar nucleophilic properties.
N,N-Dimethyl-4-aminopyridine: Another pyridine derivative with comparable chemical reactivity.
Uniqueness
4-[(Dimethylamino)methyl]-1-methyl-1H-pyrrole-2-carboxylic acid is unique due to its specific structural features, which combine the properties of a pyrrole ring with a dimethylamino group and a carboxylic acid group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C9H14N2O2 |
|---|---|
Poids moléculaire |
182.22 g/mol |
Nom IUPAC |
4-[(dimethylamino)methyl]-1-methylpyrrole-2-carboxylic acid |
InChI |
InChI=1S/C9H14N2O2/c1-10(2)5-7-4-8(9(12)13)11(3)6-7/h4,6H,5H2,1-3H3,(H,12,13) |
Clé InChI |
FGSQOSYBBBXBDQ-UHFFFAOYSA-N |
SMILES canonique |
CN1C=C(C=C1C(=O)O)CN(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-nitro-3-[2-(2-phenylhydrazin-1-yl)-1,3-thiazol-4-yl]-2H-chromen-2-one](/img/structure/B12274396.png)
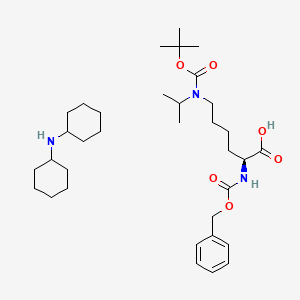
![3-Trifluoromethanesulfonyl-9-aza-bicyclo[3.3.1]non-2-ene-9-carboxylic acid tert-butyl ester](/img/structure/B12274401.png)
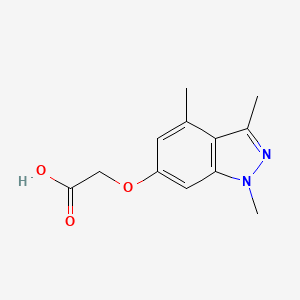


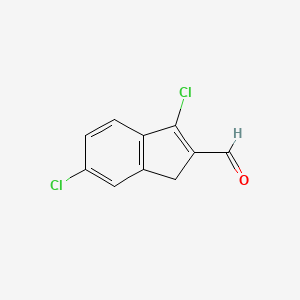
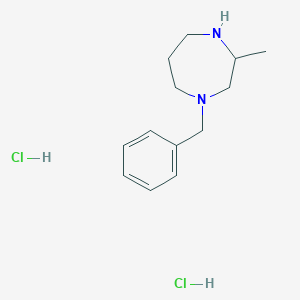
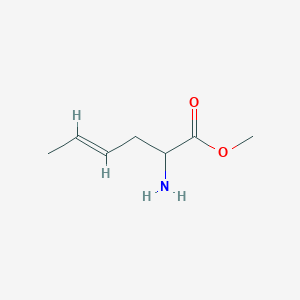
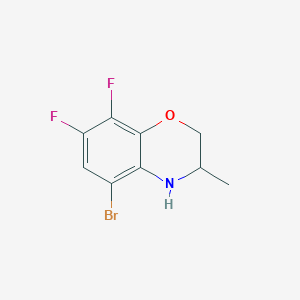
![4-Amino-1-[5-(chloromethyl)-3,4-dihydroxyoxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B12274462.png)
![propan-2-yl N-[7-cyano-4-[(3-hydroxyoxolan-2-yl)methyl]-2,3-dihydro-1H-cyclopenta[b]indol-2-yl]carbamate](/img/structure/B12274477.png)
![1-[[4-(3-Methoxyanilino)pyrrolo[2,1-f][1,2,4]triazin-5-yl]methyl]-4-(propan-2-ylamino)piperidin-3-ol](/img/structure/B12274481.png)
